molecular formula C10H18OS B14468274 1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol CAS No. 72087-73-1

1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol

Cat. No.: B14468274
CAS No.: 72087-73-1
M. Wt: 186.32 g/mol
InChI Key: JUNHXCDZWRYSQW-UHFFFAOYSA-N
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Description

1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol is an organic compound characterized by its unique structure, which includes a sulfanyl group attached to a hepta-dien-4-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol typically involves the reaction of hepta-1,5-dien-4-ol with a propan-2-yl sulfanyl reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the sulfanyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with target molecules, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-3-ol
  • 1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-2-ol

Comparison: 1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol is unique due to the position of the hydroxyl group on the fourth carbon. This structural difference can influence the compound’s reactivity and interaction with other molecules. Compared to its analogs, it may exhibit distinct chemical and biological properties, making it valuable for specific applications.

Properties

CAS No.

72087-73-1

Molecular Formula

C10H18OS

Molecular Weight

186.32 g/mol

IUPAC Name

1-propan-2-ylsulfanylhepta-1,5-dien-4-ol

InChI

InChI=1S/C10H18OS/c1-4-6-10(11)7-5-8-12-9(2)3/h4-6,8-11H,7H2,1-3H3

InChI Key

JUNHXCDZWRYSQW-UHFFFAOYSA-N

Canonical SMILES

CC=CC(CC=CSC(C)C)O

Origin of Product

United States

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